molecular formula C8H9FN2O3S B1142962 2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide CAS No. 175203-76-6

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide

Cat. No.: B1142962
CAS No.: 175203-76-6
M. Wt: 232.23
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Description

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide is a useful research compound. Its molecular formula is C8H9FN2O3S and its molecular weight is 232.23. The purity is usually 95%.
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Biological Activity

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies, supported by data tables.

The compound features a sulfonamide functional group and a hydroxamic acid derivative, which are known to enhance biological activity through various mechanisms. The presence of the fluorine atom in the phenyl ring is also significant as it can affect the compound's pharmacokinetics and binding affinity.

The primary mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are crucial in various biological pathways. The compound has been shown to interact with metalloproteinases and other proteolytic enzymes, potentially influencing processes such as inflammation and cancer progression.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on certain metalloproteinases, which play a role in extracellular matrix remodeling and tumor metastasis. For instance, it has been characterized as a selective inhibitor of ADAMTS7, an enzyme implicated in the progression of cardiovascular diseases .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. It has shown efficacy against breast cancer cells by targeting specific signaling pathways involved in cell survival .

Antimicrobial Properties

There is emerging evidence that this compound possesses antimicrobial properties. Preliminary studies indicate its potential effectiveness against various bacterial strains, suggesting a role in developing new antibiotic agents.

Case Study 1: ADAMTS7 Inhibition

A study focused on the design and synthesis of hydroxamate-based arylsulfonamides revealed that this compound is a potent inhibitor of ADAMTS7. The compound displayed a Ki value significantly lower than previously reported inhibitors, indicating enhanced selectivity and potency .

Case Study 2: Anticancer Efficacy

In a series of experiments involving breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins .

Data Tables

Biological Activity Target Effect Reference
Enzyme InhibitionADAMTS7Potent inhibitor (Ki = 9 nM)
Anticancer ActivityBreast Cancer CellsInduces apoptosis
Antimicrobial PropertiesVarious Bacterial StrainsEffective against multiple strains

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPCRDRACVTHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1F)S(=O)(=O)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938631
Record name (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728230
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175203-76-6
Record name (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-76-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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